Micripeptin 88-N

Description

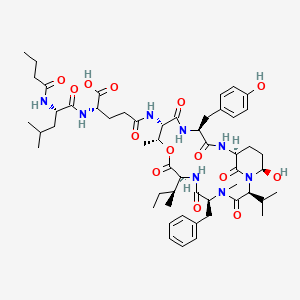

Micripeptin 88-N (also referred to as Micropeptin 88-N) is a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa NIES-88 . Its structure includes a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which is critical for its biological activity. The compound was first characterized in 2004 and later detailed in a 2009 study using high-resolution FAB mass spectrometry (HRFABMS), 1D/2D NMR spectroscopy, and chemical degradation analyses . This compound exhibits potent inhibitory activity against chymotrypsin, a serine protease involved in digestive and inflammatory processes. Its mechanism involves binding to the enzyme’s active site, with specificity attributed to the amino acid residues attached to the Ahp unit .

Properties

Molecular Formula |

C54H78N8O14 |

|---|---|

Molecular Weight |

1063.2 g/mol |

IUPAC Name |

(2S)-5-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-8-[(2S)-butan-2-yl]-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-2-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-[[(2S)-2-(butanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H78N8O14/c1-10-15-41(64)55-38(26-29(3)4)47(67)57-37(53(73)74)22-24-42(65)59-45-32(8)76-54(75)44(31(7)11-2)60-49(69)40(28-33-16-13-12-14-17-33)61(9)52(72)46(30(5)6)62-43(66)25-23-36(51(62)71)56-48(68)39(58-50(45)70)27-34-18-20-35(63)21-19-34/h12-14,16-21,29-32,36-40,43-46,63,66H,10-11,15,22-28H2,1-9H3,(H,55,64)(H,56,68)(H,57,67)(H,58,70)(H,59,65)(H,60,69)(H,73,74)/t31-,32+,36-,37-,38-,39-,40-,43+,44-,45-,46-/m0/s1 |

InChI Key |

PUNPCZIPNYKTCV-KCWGXPJZSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)C(C)C)C)CC4=CC=CC=C4)[C@@H](C)CC)C)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)C(C)C)C)CC4=CC=CC=C4)C(C)CC)C)C(=O)O |

Synonyms |

micropeptin 88-N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Microcystis aeruginosa

- Micropeptin 88-Y: Isolated alongside Micripeptin 88-N, Micropeptin 88-Y shares the same Ahp-containing cyclic depsipeptide backbone but differs in the amino acid substitutions on the Ahp moiety. This structural variation correlates with distinct inhibitory profiles. While both compounds target chymotrypsin, their IC₅₀ values and binding affinities vary, suggesting that the Ahp-linked residues modulate target specificity .

Ahp-Containing Cyclic Depsipeptides from Other Cyanobacteria

- Lyngbyastatins (e.g., Lyngbyastatin 4 and 7) :

Isolated from Lyngbya species, these compounds also feature Ahp units and cyclic depsipeptide scaffolds. Lyngbyastatins are potent elastase and chymotrypsin inhibitors but differ from this compound in their macrocyclic ring size and side-chain functional groups. For example, Lyngbyastatin 7 includes a unique methylated phenylalanine residue, enhancing its stability and protease affinity . - Ichthyopeptin B: This compound, identified in metabolite clusters, shares a cyclic depsipeptide framework but lacks the Ahp unit. Instead, it incorporates a β-amino acid, resulting in divergent inhibitory activity (e.g., weaker chymotrypsin inhibition compared to this compound) .

Functional Comparison: Inhibitory Activity and Selectivity

The table below summarizes key structural and functional differences:

Key Research Findings

Role of the Ahp Unit: The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is a conserved feature in cyanobacterial protease inhibitors. Its hydroxyl and amino groups form hydrogen bonds with chymotrypsin’s catalytic triad (Ser-195, His-57, Asp-102), while side-chain residues determine selectivity .

Impact of Stereochemistry :

this compound contains D-Alanine, which enhances its resistance to proteolytic degradation compared to analogues with L-configurations. This property is critical for its bioactivity in physiological environments .

Ecological and Pharmacological Relevance: Ahp-containing compounds like this compound are hypothesized to serve dual roles in cyanobacteria: as chemical defenses against predators and as tools for niche competition.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of Micripeptin 88-N?

- Methodological Answer : To confirm purity and structural identity, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals to verify molecular structure.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity via retention time and peak homogeneity.

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., amide bonds).

For novel compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for reproducibility .

Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity against chymotrypsin?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-AMC) under standardized pH/temperature conditions.

- Controls : Include positive (e.g., chymostatin) and negative (solvent-only) controls.

- Replicates : Perform triplicate experiments to ensure statistical validity.

Report kinetic parameters (Km, Vmax) and inhibition mechanisms (competitive/non-competitive) with raw data in tables (Table 1) .

Q. How should researchers address challenges in synthesizing and purifying this compound?

- Methodological Answer :

- Optimized Solvent Systems : Test polar/non-polar solvent mixtures (e.g., methanol/chloroform) for solubility.

- Chromatographic Techniques : Use reverse-phase HPLC or flash chromatography for purification.

- Yield Tracking : Document mass balance at each step to identify bottlenecks.

Publish detailed protocols in the main text or supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (e.g., enzyme source, substrate concentration) across studies.

- Statistical Reconciliation : Apply ANOVA or regression models to identify confounding variables (e.g., pH variations).

- Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance for binding affinity).

Discuss discrepancies in the context of methodological limitations and propose standardized protocols .

Q. What strategies optimize this compound’s synthetic yield for large-scale studies?

- Methodological Answer :

- Reaction Engineering : Adjust temperature, catalyst loading, and reaction time via Design of Experiments (DoE).

- Scalable Purification : Transition from column chromatography to centrifugal partition chromatography.

- Stability Testing : Monitor degradation under varying storage conditions (e.g., light, temperature).

Include yield comparison tables (Table 2) and reproducibility metrics .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism?

- Methodological Answer :

- Proteomics : Identify chymotrypsin interaction partners via cross-linking mass spectrometry.

- Transcriptomics : Analyze gene expression changes in treated cell lines.

- Molecular Dynamics Simulations : Predict binding modes and allosteric effects.

Integrate datasets using tools like KNIME or Python-based pipelines, with code availability in supplementary materials .

Q. What statistical frameworks validate this compound’s dose-response relationships in complex biological systems?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Bayesian Inference : Quantify uncertainty in IC₅₀ estimates.

- Power Analysis : Determine sample sizes required for significance (α = 0.05, power = 0.8).

Adhere to NIH reporting guidelines for preclinical studies .

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Methodological Answer :

- Detailed Protocols : Specify equipment models, reagent lots, and software versions.

- Data Sharing : Deposit raw spectra, chromatograms, and scripts in public repositories (e.g., Zenodo).

- Collaborative Validation : Conduct inter-laboratory ring trials with blinded samples.

Reference reproducibility checklists from journals like Biochemistry (Moscow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.